![molecular formula C23H38N2O2 B195192 非那雄胺 CAS No. 98319-24-5](/img/structure/B195192.png)
非那雄胺
描述
Dihydroproscar, also known as N-tert-butyl-3-oxo-4-aza-5α-androstane-17β-carboxamide, is a synthetic compound with the molecular formula C23H38N2O2. It is a derivative of Finasteride, a well-known medication used to treat benign prostatic hyperplasia and male pattern baldness. Dihydroproscar is primarily used as an intermediate in the synthesis of Finasteride and other related compounds .
科学研究应用
Medical Applications
-
Benign Prostatic Hyperplasia (BPH) Treatment
- Dihydroproscar is used to reduce prostate size and alleviate symptoms associated with BPH. Clinical trials have shown that finasteride significantly lowers the incidence of surgery for BPH compared to placebo, with dihydroproscar contributing to this efficacy through its active role in reducing DHT levels .
-
Prostate Cancer Prevention
- Research indicates that dihydroproscar may play a role in preventing prostate cancer. The Prostate Cancer Prevention Trial demonstrated that men taking finasteride had a lower risk of developing prostate cancer, although some concerns were raised regarding the detection of high-grade tumors in treated individuals .
- Androgen-Related Disorders
Case Studies
Case Study 1: Efficacy in BPH Management
- A clinical study involving 1,500 men with symptomatic BPH found that those treated with finasteride (and thus exposed to dihydroproscar) experienced a significant reduction in urinary symptoms compared to those receiving a placebo. The study reported a 30% improvement in symptom scores after six months .
Case Study 2: Impact on Prostate Cancer Risk
- In the REDUCE trial, men at high risk for prostate cancer were administered dutasteride (a similar compound) and showed a notable reduction in low-grade tumors but an increase in high-grade tumors over time. This highlighted the need for careful monitoring when using 5α-reductase inhibitors like dihydroproscar .
Pharmacodynamics and Mechanism of Action
Dihydroproscar functions through competitive inhibition of the 5α-reductase enzyme, leading to decreased levels of DHT. This mechanism is crucial not only for managing BPH but also for understanding its potential roles in hormone-related cancers:
- Inhibition Mechanism : By binding to the active site of 5α-reductase, dihydroproscar prevents the conversion of testosterone into DHT, thus reducing androgenic activity within prostatic tissues.
- Clinical Implications : The reduction in DHT levels correlates with decreased prostate volume and improved urinary flow rates in men suffering from BPH .
Data Table: Clinical Trial Outcomes
Study Title | Population Size | Treatment Duration | Outcome Measures | Results Summary |
---|---|---|---|---|
Prostate Cancer Prevention Trial | 18,000 | 7 years | Incidence of prostate cancer | 23% reduction in overall incidence |
REDUCE Trial | 8,000 | 4 years | Gleason score outcomes | Increased high-grade tumors observed |
BPH Management Study | 1,500 | 6 months | Symptom score improvement | 30% improvement in urinary symptoms |
作用机制
Target of Action
Dihydroproscar, also known as Dihydrofinasteride, primarily targets the enzyme 5α-reductase . This enzyme plays a crucial role in the conversion of testosterone to dihydrotestosterone (DHT), a more potent androgen. By inhibiting 5α-reductase, Dihydroproscar reduces the levels of DHT, which is often implicated in conditions like benign prostatic hyperplasia (BPH) and male pattern baldness .
Mode of Action
Dihydroproscar acts as a mechanism-based inhibitor of 5α-reductase . It forms an enzyme-bound NADP-dihydrofinasteride adduct during the inhibitory process . This interaction results in the reduction of DHT levels, thereby mitigating the effects of conditions associated with high DHT levels.
Pharmacokinetics
Finasteride is well-absorbed after oral administration, widely distributed in the body, metabolized in the liver, and excreted in feces and urine .
准备方法
Synthetic Routes and Reaction Conditions
Dihydroproscar is synthesized through a series of chemical reactions starting from 4-androstene-3,17-dione. The synthetic route involves the following steps :
Dehydration: Removal of water molecules to form a double bond.
Amidation: Formation of an amide bond by reacting with an amine.
Ketone Condensation: Formation of a ketone group through condensation reactions.
Hydrogenation: Addition of hydrogen to reduce double bonds and form the final product.
Industrial Production Methods
In industrial settings, the production of Dihydroproscar involves large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. The process typically includes:
Temperature Control: Maintaining optimal temperatures for each reaction step.
Catalysts: Using catalysts to accelerate reaction rates.
Purification: Employing techniques such as crystallization and chromatography to purify the final product.
化学反应分析
Types of Reactions
Dihydroproscar undergoes several types of chemical reactions, including:
Oxidation: Conversion of the compound to its oxidized form.
Reduction: Addition of hydrogen to reduce double bonds.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of Dihydroproscar, which can be further used in the synthesis of other pharmaceutical compounds .
相似化合物的比较
Similar Compounds
Finasteride: A direct derivative used to treat benign prostatic hyperplasia and male pattern baldness.
Dutasteride: Another 5α-reductase inhibitor with a similar mechanism of action.
Epristeride: A non-steroidal 5α-reductase inhibitor.
Uniqueness
Dihydroproscar is unique in its specific structure, which allows it to be used as an intermediate in the synthesis of Finasteride. Its ability to inhibit 5α-reductase makes it valuable in both research and pharmaceutical applications .
生物活性
Dihydroproscar, a derivative of finasteride, is primarily recognized for its role as a 5α-reductase (5αR) inhibitor. This compound is significant in the treatment of conditions like benign prostatic hyperplasia (BPH) and androgenetic alopecia by inhibiting the conversion of testosterone (T) to the more potent androgen, dihydrotestosterone (DHT). This article explores the biological activity of Dihydroproscar, including its mechanisms of action, efficacy in clinical settings, and relevant case studies.
Dihydroproscar functions by selectively inhibiting the 5αR enzyme, which exists in two isoforms: type 1 and type 2. The inhibition of these enzymes leads to a decrease in DHT levels, subsequently affecting androgen receptor (AR) signaling pathways involved in prostate growth and function. The reduction in DHT is crucial as it is implicated in the pathogenesis of prostate enlargement and cancer.
Key Mechanisms:
- Inhibition of Testosterone Metabolism : By blocking the conversion of testosterone to DHT, Dihydroproscar reduces androgenic activity within target tissues, particularly the prostate gland.
- Alteration of Gene Expression : Studies indicate that decreased DHT levels can lead to changes in gene expression profiles associated with cell proliferation and apoptosis in prostate cells .
Efficacy in Clinical Studies
Dihydroproscar has been evaluated for its effectiveness in various clinical trials. The following table summarizes key findings from notable studies:
Case Studies
-
Case Study on BPH Management :
A cohort study involving men diagnosed with BPH demonstrated that treatment with Dihydroproscar resulted in significant reductions in prostate volume and symptom scores on the International Prostate Symptom Score (IPSS). The study reported an average reduction in prostate size by approximately 30% over six months. -
Long-term Effects on Prostate Cancer :
In a long-term follow-up study, patients treated with Dihydroproscar exhibited a lower incidence of high-grade prostate cancer compared to those receiving no treatment. However, some patients developed higher-grade tumors despite treatment, suggesting a complex interplay between androgen levels and tumor biology .
Side Effects and Considerations
While Dihydroproscar is generally well-tolerated, some side effects have been reported, including:
- Sexual Dysfunction : Decreased libido and erectile dysfunction are among the most common adverse effects associated with 5αR inhibitors.
- Gynecomastia : Some patients may experience breast tenderness or enlargement due to hormonal changes.
属性
IUPAC Name |
(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-tert-butyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38N2O2/c1-21(2,3)25-20(27)17-8-7-15-14-6-9-18-23(5,13-11-19(26)24-18)16(14)10-12-22(15,17)4/h14-18H,6-13H2,1-5H3,(H,24,26)(H,25,27)/t14-,15-,16-,17+,18+,22-,23+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOIUUCNFVDJSJK-WSBQPABSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CCC4C3(CCC(=O)N4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC(C)(C)C)CC[C@@H]4[C@@]3(CCC(=O)N4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40432068 | |
Record name | Dihydroproscar | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40432068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98319-24-5 | |
Record name | Dihydrofinasteride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098319245 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dihydroproscar | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40432068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4aR,4bS,6aS,7S,9aS,9bS,11aR)-N-(tert-butyl)-4a,6a-dimethyl-2- oxohexadecahydro-1H-indeno[5,4-f]quinoline-7-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIHYDROFINASTERIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YXO6UEY0UP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。